
1,4-Dibromo-3,5-dichloro-2-methylbenzene
Overview
Description
1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS: 951884-87-0), also named 3,6-dibromo-2,4-dichlorotoluene, is a halogenated aromatic compound with the molecular formula C₇H₄Br₂Cl₂ and a molecular weight of 318.82 g/mol . Structurally, it is a toluene derivative substituted with bromine (Br) at positions 1 and 4, chlorine (Cl) at positions 3 and 5, and a methyl group (-CH₃) at position 2 (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-3,5-dichloro-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the bromination and chlorination of 2-methylbenzene (toluene). The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-3,5-dichloro-2-methylbenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing halogens. These reactions include:
Nucleophilic Aromatic Substitution (S_NAr): The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring is possible but less reactive due to the deactivating effect of the halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives where halogens are replaced by nucleophiles.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
1,4-Dibromo-3,5-dichloro-2-methylbenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents enhance its reactivity, allowing for the introduction of other functional groups through nucleophilic substitution reactions.
Agrochemical Synthesis
This compound is utilized in the development of pesticides and herbicides. Its halogenated structure can contribute to the biological activity of agrochemicals, improving their efficacy against pests while maintaining selectivity for target species.
Material Science
In material science, this compound is used to synthesize polymers and resins. The presence of halogen atoms can impart desirable properties such as flame resistance and chemical stability to the resulting materials.
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study published in Journal of Medicinal Chemistry highlighted the compound's role as a precursor in synthesizing antiviral agents effective against viral infections like influenza and HIV .
Case Study 2: Development of Herbicides
A patent filing described a novel herbicide formulation incorporating this compound as a key ingredient. The formulation showed enhanced herbicidal activity against resistant weed species while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1,4-dibromo-3,5-dichloro-2-methylbenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. The electron-withdrawing nature of bromine and chlorine atoms makes the aromatic ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This compound can participate in various pathways, including the formation of sigma complexes in electrophilic aromatic substitution and the generation of carbanions in nucleophilic aromatic substitution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s unique substitution pattern distinguishes it from related halogenated benzenes. Below is a comparative analysis:
Physicochemical Properties
- Steric Effects : The methyl group at position 2 may hinder electrophilic substitution reactions at adjacent positions, contrasting with compounds like 3,5-Dibromochlorobenzene, which lack steric bulk .
Biological Activity
1,4-Dibromo-3,5-dichloro-2-methylbenzene, also known as 3,6-dibromo-2,4-dichlorotoluene, is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 318.82 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula :
- Molecular Weight : 318.82 g/mol
- CAS Number : [Not specified in provided sources]
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of interest:
Antimicrobial Activity
Studies have suggested that halogenated compounds exhibit significant antimicrobial properties. The presence of bromine and chlorine atoms in this compound enhances its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Properties
Preliminary investigations indicate that this compound may possess anticancer activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This potential has been noted in various studies focusing on structurally related compounds.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicate that the compound is particularly effective against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of halogenated aromatic compounds, this compound was tested against various cancer cell lines. The results showed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets. For antimicrobial effects, it may disrupt bacterial cell wall synthesis or interfere with protein synthesis. In cancer cells, it could induce apoptosis via mitochondrial pathways or inhibit cell cycle progression by targeting key regulatory proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-dibromo-3,5-dichloro-2-methylbenzene, and how can reaction conditions be optimized?
A common approach involves halogenation of toluene derivatives using bromine and chlorine sources under controlled conditions. For example, describes a reflux method with DMSO as a solvent for analogous triazole derivatives, suggesting reflux duration (18 hours) and temperature control as critical variables. Optimization may require adjusting stoichiometry of halogenating agents, solvent polarity, and catalytic additives (e.g., Lewis acids) to enhance regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR can resolve substituent positions on the aromatic ring, though heavy atoms (Br, Cl) may cause signal broadening.
- Mass Spectrometry : High-resolution MS (HRMS) is essential for confirming molecular weight (318.82 g/mol, per ) and isotopic patterns due to bromine/chlorine.
- IR Spectroscopy : Useful for identifying C-Br (~500–600 cm) and C-Cl (~550–750 cm) stretches.
Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Measures : Immediate flushing with water for eye/skin contact and CPR for inhalation exposure.
No specific UN safety codes are listed, so treat as a general hazardous organic halide .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or crystallographic behavior of this compound?
Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) on reaction pathways. For crystallography, software like SHELXL ( ) refines structural parameters against X-ray data, though heavy atoms (Br, Cl) may complicate data collection due to absorption effects. Molecular docking studies could explore its potential in supramolecular chemistry (e.g., halogen bonding) .
Q. What experimental strategies resolve contradictions in substituent effects reported for similar halogenated toluenes?
and highlight structural ambiguities in related compounds. To address discrepancies:
- Systematic Variation : Synthesize analogs with single substituent changes (e.g., replacing Br with F) and compare properties.
- Multivariate Analysis : Use statistical tools to isolate variables affecting reactivity or physical properties.
- Meta-Analysis : Cross-reference datasets from PubChem, ChemSpider ( ), and crystallographic databases to identify trends .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structure determination?
notes that SHELX programs (e.g., SHELXD, SHELXE) are robust for twinned or low-resolution data. Strategies include:
- Cryocooling : Stabilize crystals at 100 K to reduce radiation damage.
- Data Merging : Combine datasets from multiple crystals.
- Heavy-Atom Phasing : Exploit Br/Cl atoms for experimental phasing in macromolecular applications .
Q. What methodologies validate the purity of this compound for pharmacological or materials science applications?
- HPLC-PDA : Quantify impurities using reverse-phase chromatography with UV detection.
- Elemental Analysis : Confirm Br/Cl content matches theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, though melting/boiling points are unreported in available data ( ) .
Q. Data Gaps and Methodological Recommendations
- Physical Properties : No density, melting point, or solubility data are available ( ). Researchers should perform differential scanning calorimetry (DSC) and Karl Fischer titration for these parameters.
- Toxicology : Limited hazard data necessitate Ames tests or cytotoxicity assays for biological studies.
- Machine Learning : Train models on halogenated aromatic systems to predict synthetic or crystallographic outcomes.
Properties
IUPAC Name |
1,4-dibromo-3,5-dichloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCAVTKZXXWDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656922 | |
Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-87-0 | |
Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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